molecular formula C10H12ClNOS2 B2511508 (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1797965-60-6

(5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2511508
CAS No.: 1797965-60-6
M. Wt: 261.78
InChI Key: JHHMEFUUYNSAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H12ClNOS2 and its molecular weight is 261.78. The purity is usually 95%.
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Scientific Research Applications

Thiophene Analogues and Carcinogenic Evaluation

  • Thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies help in understanding the structural and functional implications of thiophene-containing compounds in biological systems, which could be relevant for assessing related compounds like the one (Ashby et al., 1978).

Pyrrolidine in Drug Discovery

  • The pyrrolidine ring, as part of various bioactive molecules, has shown significant potential in drug discovery, particularly for the treatment of human diseases. The diverse pharmacophore space offered by the sp3-hybridization of the pyrrolidine ring makes it an attractive scaffold for developing novel CNS (Central Nervous System) acting drugs, indicating the potential research applications of compounds containing this functional group (Li Petri et al., 2021).

Antiplatelet and Antithrombotic Drug Synthesis

  • Studies on the synthesis of clopidogrel, a thienopyridine-class drug with antithrombotic and antiplatelet properties, provide insights into the chemical synthesis and potential therapeutic applications of thiophene-containing compounds. These insights could be valuable for exploring the therapeutic potential of related compounds (Saeed et al., 2017).

Chemical Inhibitors of Cytochrome P450 Isoforms

  • Research on chemical inhibitors targeting specific cytochrome P450 isoforms can inform the development of novel compounds with potential pharmaceutical applications. Understanding how thiophene and pyrrolidine derivatives interact with these enzymes could guide the design of new drugs with minimized adverse effects (Khojasteh et al., 2011).

Metabolomics of Methadone and Forensic Toxicological Implications

  • Studies on the metabolomics of methadone highlight the significance of understanding the metabolic pathways and pharmacokinetic profiles of compounds with CNS activity. This research area could be relevant for compounds containing pyrrolidine and thiophene structures in evaluating their potential CNS effects and toxicological profiles (Dinis-Oliveira, 2016).

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS2/c1-14-7-4-5-12(6-7)10(13)8-2-3-9(11)15-8/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHMEFUUYNSAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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